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Compound of Interest

Compound Name: 3-Acetylbenzaldehyde

Cat. No.: B1583000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Acetylbenzaldehyde, also known by its synonym 3-formylacetophenone, is an aromatic

organic compound featuring both an aldehyde and a ketone functional group. Its unique

bifunctional nature makes it a versatile building block in organic synthesis, particularly in the

preparation of more complex molecules for the pharmaceutical and agrochemical industries.

This guide provides a comprehensive overview of its physicochemical properties, synthesis,

reactivity, and known biological significance, with a focus on its potential applications in drug

discovery and development.

Physicochemical Properties
3-Acetylbenzaldehyde is a solid at room temperature with a pale yellow appearance. It is

moderately soluble in common organic solvents such as ethanol and ether, but exhibits limited

solubility in water.[1] A summary of its key physicochemical properties is presented in the table

below.
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Property Value Reference(s)

CAS Number 41908-11-6 [2]

Molecular Formula C₉H₈O₂ [1]

Molecular Weight 148.16 g/mol [2]

Appearance Solid

Melting Point 51-55 °C

Boiling Point >230 °F (>110 °C) [3]

Solubility

Moderately soluble in ethanol

and ether; limited solubility in

water.

[1]

SMILES CC(=O)c1cccc(c1)C=O [1]

InChI Key
QVNFUJVNBRCKNJ-

UHFFFAOYSA-N
[1]

Spectroscopic Data
The structural features of 3-Acetylbenzaldehyde can be confirmed through various

spectroscopic techniques.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Acetylbenzaldehyde would be expected to show characteristic

signals for the aromatic protons, the aldehydic proton, and the methyl protons of the acetyl

group. The aromatic protons would appear as a complex multiplet in the aromatic region. The

aldehydic proton would be a singlet in the downfield region, typically around 9-10 ppm. The

methyl protons of the acetyl group would appear as a singlet further upfield.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. Key resonances would

include two signals for the carbonyl carbons (one for the aldehyde and one for the ketone),
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signals for the aromatic carbons, and a signal for the methyl carbon. The carbonyl carbons are

typically found in the most downfield region of the spectrum (190-220 ppm).[4][5]

Infrared (IR) Spectroscopy
The IR spectrum of 3-Acetylbenzaldehyde is characterized by the presence of strong

absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and

ketone groups.[6] Aromatic C-H and C=C stretching vibrations would also be present.[6][7]

C=O Stretch (Ketone): A strong absorption band is expected around 1685 cm⁻¹.

C=O Stretch (Aldehyde): Another strong absorption band is expected around 1705 cm⁻¹.[8]

C-H Stretch (Aldehyde): Characteristic peaks are expected around 2720 and 2820 cm⁻¹.[9]

Aromatic C=C Stretch: Medium absorptions are expected in the 1440-1625 cm⁻¹ region.[7]

Mass Spectrometry
In mass spectrometry, 3-Acetylbenzaldehyde would exhibit a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of

the formyl (-CHO) and acetyl (-COCH₃) groups, leading to characteristic fragment ions.

Common fragmentation patterns for aromatic aldehydes and ketones include the formation of

acylium ions.[3][10]

Synthesis and Reactivity
Synthesis
The synthesis of 3-Acetylbenzaldehyde can be challenging due to the meta-directing nature

of the acetyl group and the ortho-, para-directing nature of a protected aldehyde group in

electrophilic aromatic substitution reactions. A common strategy involves starting with a pre-

functionalized benzene ring. One plausible synthetic route is the palladium-catalyzed coupling

of 3-bromobenzaldehyde with an acetylating agent.

Experimental Protocol: Synthesis from 3-Bromobenzaldehyde (Illustrative)

This protocol is a general illustration of a potential synthetic route and may require optimization.
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Protection of the Aldehyde: The aldehyde group of 3-bromobenzaldehyde is first protected to

prevent unwanted side reactions. This can be achieved by reacting it with ethylene glycol in

the presence of an acid catalyst to form a dioxolane.

Coupling Reaction: The resulting protected 3-bromobenzaldehyde derivative can then

undergo a palladium-catalyzed cross-coupling reaction. For instance, a Stille coupling with

tributyl(1-ethoxyvinyl)tin or a Suzuki coupling with an appropriate acetyl-bearing boronic acid

derivative could introduce the acetyl group at the 3-position.

Deprotection: The protecting group is then removed by acidic hydrolysis to regenerate the

aldehyde functionality, yielding 3-Acetylbenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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